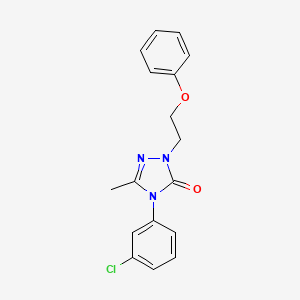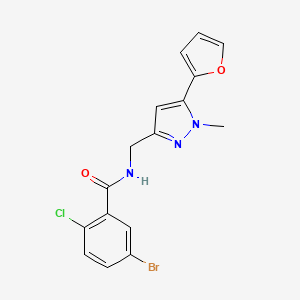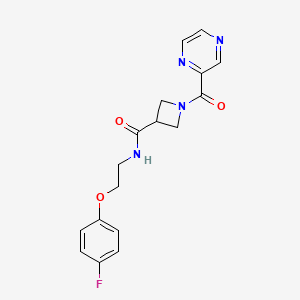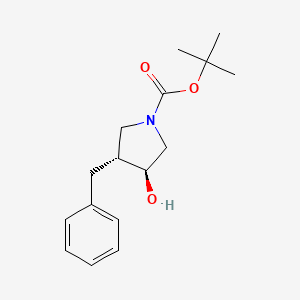![molecular formula C17H26N4O3 B2720995 N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034459-89-5](/img/structure/B2720995.png)
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoxazole, a heterocyclic compound consisting of an oxygen atom and a nitrogen atom in a five-membered ring . Isoxazole rings are found in some natural products and are part of many pharmaceuticals .
Synthesis Analysis
A similar compound, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, was synthesized using a simple and efficient method . The synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR, and mass spectra .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Physical And Chemical Properties Analysis
The synthesized compounds were obtained with 55–92% yields in relatively short reaction times . One of the synthesized compounds had a melting point of 85–87°C .Aplicaciones Científicas De Investigación
Molecular Assembly and Hydrogen Bonding
Research highlights the structural determination of proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide), which shares structural features with the compound of interest. These studies demonstrate the compound's utility in forming hydrogen-bonded structures with potential implications for molecular assembly and the design of new materials. The intricate hydrogen bonding patterns observed in these complexes suggest a foundational role for similar compounds in supramolecular chemistry and the development of functional materials (Smith & Wermuth, 2010).
Receptor Interaction and Pharmaceutical Potential
Research on compounds structurally related to "N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide" reveals their interaction with biological receptors. One study focused on the molecular interaction of a cannabinoid receptor antagonist, highlighting the compound's affinity and potential as a lead for developing new therapeutic agents. This underscores the broader relevance of such compounds in medicinal chemistry, particularly in targeting receptor sites for therapeutic purposes (Shim et al., 2002).
Central Nervous System Agents
Compounds incorporating elements of the structure have been explored for their potential as central nervous system agents. For instance, derivatives of piperidine have been synthesized and evaluated for their antidepressant and antitetrabenazine activities, suggesting a possible avenue for the development of new treatments for CNS disorders (Martin et al., 1981).
Direcciones Futuras
The development of new antimicrobial drugs is a challenging problem for researchers worldwide . Therefore, the design and development of new drugs with potential antimicrobial activity are needed . Isoxazole derivatives, due to their wide range of biological activities, are valuable scaffolds in medicinal chemistry .
Propiedades
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-12(8-10-21)11-18-16(22)15-13-5-3-4-6-14(13)24-19-15/h12H,3-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPARWBWTVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B2720913.png)

![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)

![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)


